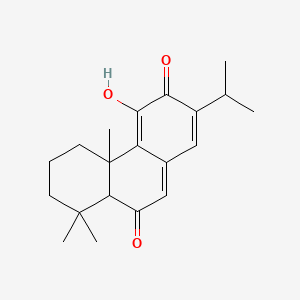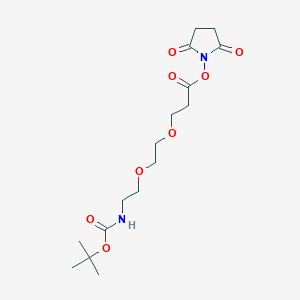
ベスタチン塩酸塩
概要
説明
Bestatin hydrochloride, also known as Ubenimex, is a synthetic dipeptide that was originally isolated from the bacterium Streptomyces olivoreticuli. It is a potent inhibitor of several aminopeptidases, including leucine aminopeptidase, aminopeptidase B, and triaminopeptidase. Bestatin hydrochloride has shown significant antitumor properties and is being studied for its potential therapeutic applications in cancer treatment .
科学的研究の応用
Bestatin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block and chiral catalyst/ligand in asymmetric synthesis.
Biology: It serves as a protease inhibitor for the purification of proteins.
Medicine: Bestatin hydrochloride is being studied for its potential use in treating acute myelocytic leukemia, lung cancer, and nasopharyngeal cancer. It is also used to treat hypercholesterolemia.
Industry: It is used in the development of novel therapeutic agents and as a tool in biochemical research .
作用機序
ベスタチン塩酸塩は、ロイシンアミノペプチダーゼ、アミノペプチダーゼB、およびトリアミノペプチダーゼなどのアミノペプチダーゼを阻害することによって、その効果を発揮します。それはこれらの酵素の活性部位に結合し、ペプチド結合の加水分解を阻止します。この阻害は、ペプチドの蓄積につながり、さまざまな生物学的効果をもたらす可能性があります。 ベスタチン塩酸塩は、炎症と免疫応答に役割を果たすロイコトリエンA4ヒドロラーゼも阻害します .
6. 類似化合物の比較
ベスタチン塩酸塩は、高い特異性で複数のアミノペプチダーゼを阻害する能力においてユニークです。類似の化合物には次のものがあります。
アマスタチン: 異なる構造と特異性を持つ別のアミノペプチダーゼ阻害剤。
ペプスタチン: ベスタチン塩酸塩とは構造が異なる、アスパラギン酸プロテアーゼの阻害剤。
E-64: 異なる作用機序を持つシステインプロテアーゼ阻害剤。
生化学分析
Biochemical Properties
Bestatin hydrochloride plays a crucial role in biochemical reactions by inhibiting aminopeptidases, which are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates. Specifically, Bestatin hydrochloride inhibits aminopeptidase N (APN), aminopeptidase B, and leukotriene A4 hydrolase . These interactions prevent the breakdown of peptides, thereby modulating various physiological processes, including immune responses and inflammation.
Cellular Effects
Bestatin hydrochloride exerts significant effects on various cell types and cellular processes. It enhances the differentiation of acute promyelocytic leukemia (APL) cells and inhibits the phosphorylation of p38 MAPK, a key signaling molecule . Additionally, Bestatin hydrochloride reduces the growth rate and division frequency of cells, leading to slower cell cycle progression . It also inhibits aminopeptidase activity in cell lysates, affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Bestatin hydrochloride exerts its effects by binding to and inhibiting specific aminopeptidases, such as aminopeptidase N (APN) and leukotriene A4 hydrolase . This inhibition disrupts the normal function of these enzymes, leading to altered peptide processing and modulation of signaling pathways. Bestatin hydrochloride also affects gene expression by inhibiting the activity of enzymes involved in peptide degradation, thereby influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bestatin hydrochloride change over time. The compound is stable and maintains its inhibitory activity for extended periods. Prolonged exposure to Bestatin hydrochloride can lead to degradation and reduced efficacy . Long-term studies have shown that Bestatin hydrochloride can induce apoptosis in tumor cells and enhance immune responses over time .
Dosage Effects in Animal Models
The effects of Bestatin hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits aminopeptidase activity and enhances immune responses without causing significant toxicity . At higher doses, Bestatin hydrochloride can induce adverse effects, such as reduced T-cell counts and potential toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Bestatin hydrochloride is involved in metabolic pathways related to peptide degradation. It interacts with enzymes such as aminopeptidase N (APN) and leukotriene A4 hydrolase, inhibiting their activity and altering metabolic flux . This inhibition affects the levels of metabolites and modulates various physiological processes, including immune responses and inflammation.
Transport and Distribution
Within cells and tissues, Bestatin hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on aminopeptidases. The distribution of Bestatin hydrochloride within cells and tissues is crucial for its efficacy and therapeutic potential.
Subcellular Localization
Bestatin hydrochloride is localized to specific subcellular compartments, where it exerts its activity. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of Bestatin hydrochloride is essential for its function, as it ensures that the compound reaches its target enzymes and modulates their activity effectively.
準備方法
The synthesis of bestatin hydrochloride involves several steps, starting from a common precursor strategy. One of the methods includes the use of α,β-unsaturated ester as a common precursor. The synthesis involves mild reaction conditions, good yields, and excellent stereoselectivity. A milder method using magnesium in dry methanol under refluxing conditions for 12 hours is also employed. The final step involves the use of 6N hydrochloric acid in dioxane to prepare bestatin hydrochloride .
化学反応の分析
ベスタチン塩酸塩は、次のものを含むさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化されて、異なる生成物を形成することができます。
還元: 還元反応は、その構造を改変し、その生物学的活性を潜在的に変化させる可能性があります。
置換: 置換反応は、分子に異なる官能基を導入することができ、さまざまな特性を持つアナログの形成につながります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
ベスタチン塩酸塩は、幅広い科学研究への応用があります。
化学: キラルビルディングブロックとキラル触媒/配位子として、不斉合成に使用されます。
生物学: タンパク質の精製のためのプロテアーゼ阻害剤として役立ちます。
医学: ベスタチン塩酸塩は、急性骨髄性白血病、肺がん、および鼻咽頭がんの治療における潜在的な用途について研究されています。また、高コレステロール血症の治療にも使用されます。
類似化合物との比較
Bestatin hydrochloride is unique in its ability to inhibit multiple aminopeptidases with high specificity. Similar compounds include:
Amastatin: Another aminopeptidase inhibitor with a different structure and specificity.
Pepstatin: An inhibitor of aspartic proteases, structurally different from bestatin hydrochloride.
E-64: A cysteine protease inhibitor with a different mechanism of action.
Bestatin hydrochloride stands out due to its broad spectrum of activity and its potential therapeutic applications in cancer and other diseases .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UDYGKFQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65391-42-6 | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBENIMEX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















